1-(Thiophen-3-yl)propan-2-amine hydrochloride
Overview
Description
1-(Thiophen-3-yl)propan-2-amine hydrochloride, also known by its chemical formula C7H12ClNS , is a compound with intriguing properties. Its molecular weight is approximately 177.7 g/mol . The IUPAC name for this compound is 1-(3-thienyl)-2-propanamine hydrochloride .
Molecular Structure Analysis
The molecular structure of 1-(Thiophen-3-yl)propan-2-amine hydrochloride consists of a thiophene ring attached to a propylamine group. The chlorine atom is part of the hydrochloride salt. The presence of the thiophene ring imparts aromaticity and influences the compound’s properties .
Chemical Reactions Analysis
1-(Thiophen-3-yl)propan-2-amine hydrochloride can participate in various chemical reactions. These may include nucleophilic substitutions, acylation, and reductive processes. Researchers often explore its reactivity in drug discovery and medicinal chemistry .
Scientific Research Applications
Synthesis and Chemical Reactivity
1-(Thiophen-3-yl)propan-2-amine hydrochloride and its derivatives have been extensively studied for their synthesis and chemical reactivity. They are used as starting materials in various chemical reactions to produce a wide range of compounds. For instance, Roman (2013) demonstrated the use of a similar compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in alkylation and ring closure reactions to create a diverse library of compounds, including dithiocarbamates, thioethers, and various NH-azoles derivatives (Roman, 2013).
Antibacterial and Antifungal Activities
The derivatives of 1-(Thiophen-3-yl)propan-2-amine hydrochloride have been explored for their potential antibacterial and antifungal properties. Patel & Patel (2017) synthesized various 4-thiazolidinones and 2-azetidinones derivatives from chalcone, which includes a thiophene-based compound, showing promising antimicrobial activity against several bacterial and fungal strains (Patel & Patel, 2017).
DNA Interaction Studies
Mannich base derivatives containing thiophene structures have been investigated for their interaction with DNA. Istanbullu et al. (2017) examined the interaction of these compounds with fish sperm DNA using differential pulse voltammetry, suggesting potential applications in the development of DNA-targeted agents or drug candidates (Istanbullu, Karadeniz, Erciyas & Gürsan, 2017).
Electropolymerization and Material Applications
The thiophene derivatives also find applications in material science, particularly in electropolymerization processes. Oyarce et al. (2017) synthesized a thiophene-containing β-diketonate complex of copper(II) and explored its electropolymerization properties, highlighting the potential for creating new materials and coatings (Oyarce, Hernández, Ahumada, Soto, Valle, Dorcet, Carrillo, Hamon & Manzur, 2017).
Cancer Research
1-(Thiophen-3-yl)propan-2-amine hydrochloride derivatives have been explored for their potential in cancer research. Haridevamuthu et al. (2023) studied hydroxyl-containing benzo[b]thiophene analogs for their antiproliferative activity against cancer cells, indicating the potential of these compounds in cancer therapy (Haridevamuthu, Manjunathan, Alphonse, Kumar, Thanigaivel, Kishore, Sundaram, Gopinath, Arockiaraj & Bellucci, 2023).
Corrosion Inhibition
The application of thiophene derivatives extends to industrial uses such as corrosion inhibition. Gao, Liang & Wang (2007) synthesized tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, and tested their effectiveness as corrosion inhibitors for carbon steel (Gao, Liang & Wang, 2007)
properties
IUPAC Name |
1-thiophen-3-ylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYLFJHNGXXQRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-yl)propan-2-amine hydrochloride | |
CAS RN |
86188-25-2 | |
Record name | 3-Thiopheneethanamine, α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86188-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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